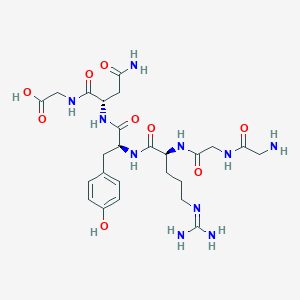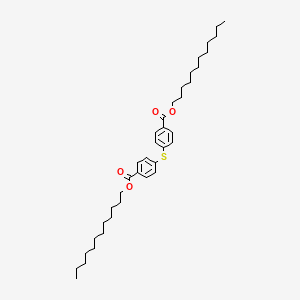
Didodecyl 4,4'-sulfanediyldibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl 4,4’-sulfanediyldibenzoate is a chemical compound with the molecular formula C38H58O4S. It is known for its unique structural properties, which include two dodecyl chains attached to a sulfanediyl-dibenzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 4,4’-sulfanediyldibenzoate typically involves the esterification of 4,4’-sulfanediyldibenzoic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of Didodecyl 4,4’-sulfanediyldibenzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality Didodecyl 4,4’-sulfanediyldibenzoate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Didodecyl 4,4’-sulfanediyldibenzoate can undergo several types of chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Didodecyl 4,4’-sulfanediyldibenzoate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems as a membrane-modifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Didodecyl 4,4’-sulfanediyldibenzoate involves its interaction with molecular targets through its amphiphilic structure. The dodecyl chains provide hydrophobic interactions, while the sulfanediyldibenzoate core can participate in various chemical reactions. This dual functionality allows it to modify surfaces, interact with biological membranes, and participate in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonate: Similar in having a dodecyl chain and a sulfonate group.
Didodecyl phthalate: Similar in having two dodecyl chains and an ester functional group.
Uniqueness
Didodecyl 4,4’-sulfanediyldibenzoate is unique due to its specific combination of two dodecyl chains and a sulfanediyldibenzoate core, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
840527-80-2 |
|---|---|
Molecular Formula |
C38H58O4S |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
dodecyl 4-(4-dodecoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C38H58O4S/c1-3-5-7-9-11-13-15-17-19-21-31-41-37(39)33-23-27-35(28-24-33)43-36-29-25-34(26-30-36)38(40)42-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 |
InChI Key |
QNQZHASEZKLMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
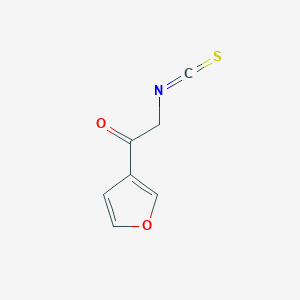
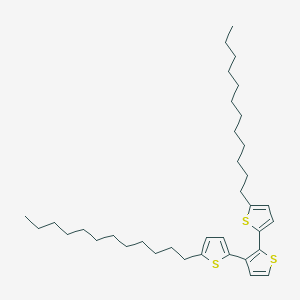
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
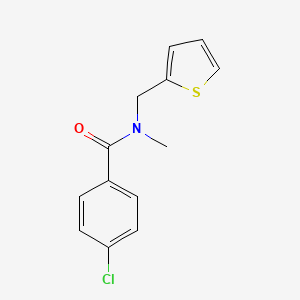
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
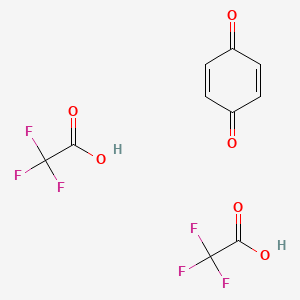
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
